molecular formula C5H11N B3050380 Methyl(2-methylprop-2-en-1-yl)amine CAS No. 2555-03-5

Methyl(2-methylprop-2-en-1-yl)amine

Cat. No.: B3050380
CAS No.: 2555-03-5
M. Wt: 85.15 g/mol
InChI Key: NOBVTKCADZWKHR-UHFFFAOYSA-N
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Description

Methyl(2-methylprop-2-en-1-yl)amine is an organic compound with the molecular formula C5H11N. It is a derivative of amine, characterized by the presence of a methyl group attached to a 2-methylprop-2-en-1-yl group. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl(2-methylprop-2-en-1-yl)amine can be synthesized through several methods. One common approach involves the reaction of 2-methylprop-2-en-1-ol with methylamine under controlled conditions. The reaction typically requires a catalyst, such as a metal catalyst, and is carried out at elevated temperatures to facilitate the formation of the desired amine.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and purification to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Methyl(2-methylprop-2-en-1-yl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: It can be reduced to form simpler amines or hydrocarbons.

    Substitution: The amine group can be substituted with other functional groups, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in halogenated derivatives.

Scientific Research Applications

Methyl(2-methylprop-2-en-1-yl)amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl(2-methylprop-2-en-1-yl)amine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. This property makes it valuable in synthetic chemistry, where it can form bonds with electrophiles to create new compounds.

Comparison with Similar Compounds

  • 2-Methyl-2-propen-1-amine
  • N-Allyl-N-methylamine
  • 3-(Methylamino)prop-1-ene

Comparison: Methyl(2-methylprop-2-en-1-yl)amine is unique due to its specific structural configuration, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns in substitution and oxidation reactions, making it a valuable compound in specialized applications.

Properties

IUPAC Name

N,2-dimethylprop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-5(2)4-6-3/h6H,1,4H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBVTKCADZWKHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392847
Record name METHYL METHALLYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2555-03-5
Record name METHYL METHALLYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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